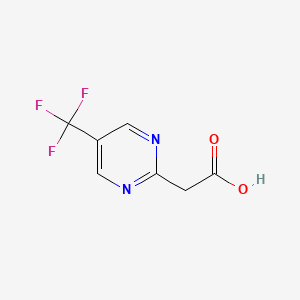
(5,5'-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol is an organic compound with the molecular formula C13H16O4. This compound features a furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of two furan rings connected by a propane-2,2-diyl bridge and two hydroxymethyl groups makes this compound unique and interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol typically involves the reaction of 2,2-di(2-furyl)propane with formaldehyde in the presence of a catalyst. One common method includes the following steps :
Reactants: 100 parts by mass of 2,2-di(2-furyl)propane, 277 parts by mass of a 37% aqueous formaldehyde solution, 69 parts by mass of benzoic acid, and 200 parts by mass of 1,4-dioxane.
Reaction Conditions: The mixture is heated at 80°C for 10 hours.
Post-Reaction Processing: After the reaction, the solvent and volatile matter are distilled off under reduced pressure. The product is then diluted with ethyl acetate, washed with an aqueous sodium hydrogen carbonate solution, and further washed with ion-exchanged water. The aqueous phase is separated, and water is removed with magnesium sulfate. Finally, ethyl acetate and volatile components are distilled off under reduced pressure to obtain the desired compound.
Industrial Production Methods
Industrial production methods for (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, and continuous flow reactors may be used to enhance production rates.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan rings can be reduced to tetrahydrofuran rings under specific conditions.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Alkyl halides (e.g., methyl iodide) and acid chlorides (e.g., acetyl chloride) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan rings and hydroxymethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))diacetate: Similar structure but with acetate groups instead of hydroxymethyl groups.
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
Uniqueness
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol is unique due to its specific combination of furan rings, propane-2,2-diyl bridge, and hydroxymethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
[5-[2-[5-(hydroxymethyl)furan-2-yl]propan-2-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C13H16O4/c1-13(2,11-5-3-9(7-14)16-11)12-6-4-10(8-15)17-12/h3-6,14-15H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZDLKPCPBLWNAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(O1)CO)C2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
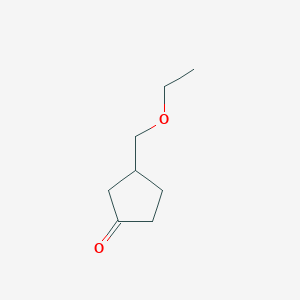
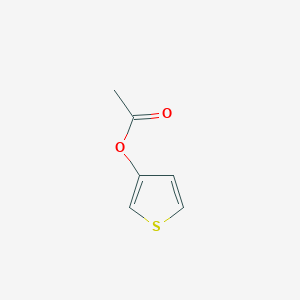
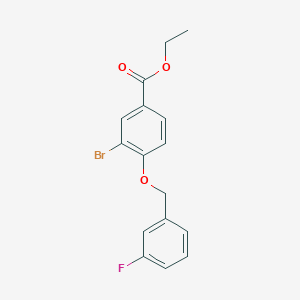

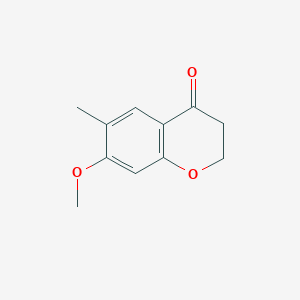
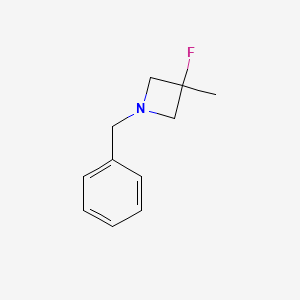

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
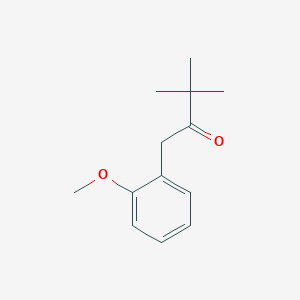

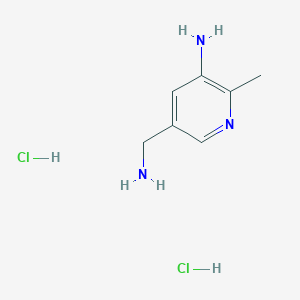
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
